9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene

Overview

Description

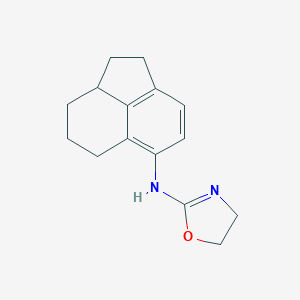

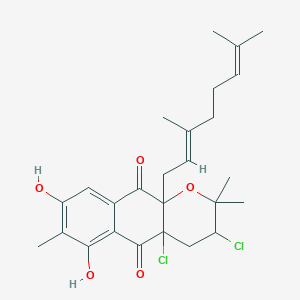

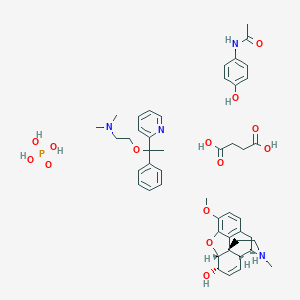

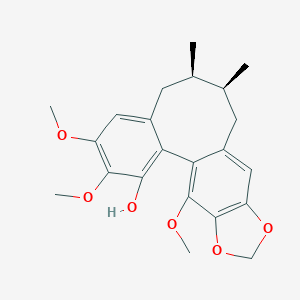

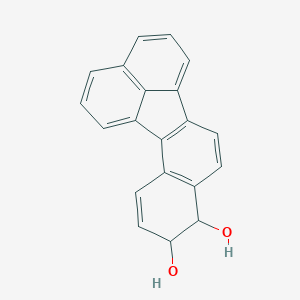

9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene is a chemical compound with the molecular formula C20H14O2 . It is a metabolite of benzo(j)fluoranthene and has been identified as a mutagenic dihydrodiol .

Synthesis Analysis

The synthesis of 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene involves several key steps. The Wittig reaction of acenaphthenequinone with (3-methoxyphenethyl)triphenylphosphonium bromide and the cyclization-dehydration of the intermediate forms 10-methoxybenzo[j]fluoranthene exclusively . The reduction of the appropriate quinone with potassium borohydride affords the desired dihydrodiol .Molecular Structure Analysis

The molecular structure of 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene is represented by the molecular formula C20H14O2 . More detailed structural information can be found in databases like PubChem .Scientific Research Applications

DNA Adducts and Carcinogenic Properties : Benzo[b]fluoranthene, a related compound, has been shown to cause DNA adducts and increased sister chromatid exchanges in rats, suggesting potential carcinogenic properties. This characteristic is essential for understanding the biological impact and health risks associated with these compounds (Ross et al., 1992).

Optical Waveguide Behavior : Derivatives of Dialkoxybenzo[j]fluoranthene have demonstrated excellent optical waveguide behavior due to their large Stokes shifts and high crystallinity, indicating potential applications in optical fiber technology (Li et al., 2015).

Tumorigenic Activity : Studies have shown that B[j]F and its dihydrodiols can induce pulmonary tumors in newborn mice. Trans-9,10-dihydro-9,10-dihydroxy-B[j]F exhibited less tumorigenic activity, highlighting the variable cancer-causing potential of these compounds (LaVoie et al., 1994).

Tumor-Initiating Activity : Studies involving mouse skin have indicated that both phenolic dihydrodiols of benzo[b]fluoranthene exhibit tumor-initiating activity. This finding is vital for understanding the carcinogenic potential of these compounds (Weyand et al., 1993).

Synthesis Techniques : Research has also focused on the synthesis of compounds like 3,8-dimethoxy-10,11-dihydrobenzo[j]fluoranthen-12-ones, indicating the chemical interest in manipulating these structures for various applications (Chang et al., 2012).

Metabolic Pathways and Mutagenicity : Benzo[j]fluoranthene's metabolism to dihydrodiols has been identified as a pathway for activating it to mutagens for certain bacteria, providing insights into its mutagenic and potentially carcinogenic pathways (LaVoie et al., 1980).

Photophysical Properties : The introduction of various functional groups into benzo[k]fluoranthene imide derivatives has been shown to significantly affect their photophysical and electrochemical properties, indicating potential applications in light-emitting devices (Fabrizio et al., 2002).

Safety And Hazards

properties

IUPAC Name |

pentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,14,16(20),17-nonaene-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-17-10-9-14-15(20(17)22)8-7-13-12-5-1-3-11-4-2-6-16(18(11)12)19(13)14/h1-10,17,20-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGGAYWYOQVIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C(C(C=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905387 | |

| Record name | 9,10-Dihydrobenzo[j]fluoranthene-9,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene | |

CAS RN |

100333-37-7 | |

| Record name | 9,10-Dihydro-9,10-dihydroxybenzo(j)fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100333377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dihydrobenzo[j]fluoranthene-9,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Propan-2-ylamino)phenyl]methanol](/img/structure/B12736.png)